molecular formula C29H16N6O7 B4943360 N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide

N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide

Cat. No. B4943360
M. Wt: 560.5 g/mol
InChI Key: DMCJSIXXDXXWHD-UHFFFAOYSA-N
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Description

N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide, also known as C48H32N8O10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of isatin, a heterocyclic compound that exhibits a wide range of biological activities.

Scientific Research Applications

N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been studied for its potential as an anti-inflammatory agent, with studies indicating that it inhibits the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide is not fully understood, but studies have indicated that it acts by inhibiting various signaling pathways involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide has a range of biochemical and physiological effects. In vitro studies have indicated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another potential direction is to study its potential as an anti-inflammatory agent in vivo, as well as its potential side effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide involves the condensation of isatin with isonicotinic acid hydrazide in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been optimized for high yield and purity.

properties

IUPAC Name

N-[5-[1,3-dioxo-2-(pyridine-4-carbonylamino)isoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16N6O7/c36-23(17-1-3-19-21(13-17)28(41)34(26(19)39)32-24(37)15-5-9-30-10-6-15)18-2-4-20-22(14-18)29(42)35(27(20)40)33-25(38)16-7-11-31-12-8-16/h1-14H,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJSIXXDXXWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)NC(=O)C5=CC=NC=C5)C(=O)N(C2=O)NC(=O)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[1,3-dioxo-2-(4-pyridylcarbonylamino)benzo[c]azolidin-5-yl]carbonyl}-1,3-dioxobenzo[c]azolin-2-yl)-4-pyridylcarboxamide

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